N-Acetyl-DL-phenylalanine beta-naphthyl ester
Overview
Description
N-Acetyl-DL-phenylalanine beta-naphthyl ester is an aromatic amino acid ester1. It functions as a chromogenic substrate for chymotrypsin and microbial serine proteases such as subtilisin123. These enzymes cleave the ester bond in NAPNE, releasing a colored product, beta-naphthol2.
Synthesis Analysis
Beta-naphthyl N-acetylphenylalaninate is an alpha-amino acid ester obtained by the formal condensation of N-acetylphenylalanine with 2-naphthol4. It is an alpha-amino acid ester and a phenylalanine derivative4.
Molecular Structure Analysis
The molecular formula of N-Acetyl-DL-phenylalanine beta-naphthyl ester is C21H19NO34. The molecular weight is 333.4 g/mol4. The InChI string is InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23)
4.
Chemical Reactions Analysis
N-Acetyl-DL-phenylalanine beta-naphthyl ester is hydrolyzed in the body by the esterase (APNEase) catalytic action at neutral pHs1. The enzyme was displayed by immunoprecipitation with antiserum in radial immunodiffusion1.
Physical And Chemical Properties Analysis
The empirical formula (Hill Notation) of N-Acetyl-DL-phenylalanine beta-naphthyl ester is C21H19NO36. The CAS Number is 20874-31-16. The molecular weight is 333.386. The SMILES string is CC(=O)NC(Cc1ccccc1)C(=O)Oc2ccc3ccccc3c2
6.
Scientific Research Applications
“N-Acetyl-DL-phenylalanine beta-naphthyl ester” (NAPBNE) is primarily used as a chromogenic substrate in the field of biochemistry . It is used to identify, differentiate, and characterize serine proteases and peptidases . These enzymes cleave the ester bond in NAPBNE, releasing a colored product, beta-naphthol.
In terms of application methods and experimental procedures, NAPBNE is often used in ligand binding assays . It can also be used in in vitro studies where it is hydrolyzed in the body by the esterase (APNEase) catalytic action at neutral pHs . In one specific method, NAPBNE was used as a substrate and o-Dianisidine tetrazotized (oD) as the dye, allowing the assessment of protease inhibitory activity directly from the yeast P. pastoris expression media .
As for the results or outcomes obtained, the hydrolysis of NAPBNE by APNEase has been suggested to be involved in the turnover and pathological breakdown of muscle proteins . In another study, NAPBNE was used to visualize the result with stained agar gel via the diazo coupling of the β-naphtol produced by the enzymatic hydrolysis of NAPBNE .
Safety And Hazards
N-Acetyl-DL-phenylalanine beta-naphthyl ester is harmful if swallowed (H302) and inhaled (H332). It is very toxic to aquatic life (H400)2.
Future Directions
As N-Acetyl-DL-phenylalanine beta-naphthyl ester is primarily utilized in scientific research as a chromogenic substrate for serine proteases2, future directions could involve further exploration of its applications in different fields of research. However, no specific future directions were found in the retrieved papers.
Please note that this information is based on the available resources and should be used for research purposes only.
properties
IUPAC Name |
naphthalen-2-yl 2-acetamido-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXRRTJNJCPGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274184 | |
Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-DL-phenylalanine beta-naphthyl ester | |
CAS RN |
20874-31-1 | |
Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20874-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylphenylalanine beta-naphthyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020874311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20874-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20874-31-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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